molecular formula C12H15N3O5S B6961295 N-(2,4-dioxo-1,3-diazaspiro[4.5]decan-8-yl)furan-3-sulfonamide

N-(2,4-dioxo-1,3-diazaspiro[4.5]decan-8-yl)furan-3-sulfonamide

Cat. No.: B6961295
M. Wt: 313.33 g/mol
InChI Key: SAPASFJJPYYLBD-UHFFFAOYSA-N
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Description

N-(2,4-dioxo-1,3-diazaspiro[4.5]decan-8-yl)furan-3-sulfonamide is a complex organic compound characterized by its unique spirocyclic structure. This compound belongs to the class of diazaspiro compounds, which are known for their diverse biological activities and potential therapeutic applications.

Properties

IUPAC Name

N-(2,4-dioxo-1,3-diazaspiro[4.5]decan-8-yl)furan-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O5S/c16-10-12(14-11(17)13-10)4-1-8(2-5-12)15-21(18,19)9-3-6-20-7-9/h3,6-8,15H,1-2,4-5H2,(H2,13,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAPASFJJPYYLBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1NS(=O)(=O)C3=COC=C3)C(=O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dioxo-1,3-diazaspiro[4.5]decan-8-yl)furan-3-sulfonamide typically involves the reaction of a diazaspiro intermediate with a sulfonamide derivative. The process begins with the preparation of the diazaspiro intermediate, which is synthesized through a series of steps involving cyclization and functional group transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dioxo-1,3-diazaspiro[4.5]decan-8-yl)furan-3-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-(2,4-dioxo-1,3-diazaspiro[4.5]decan-8-yl)furan-3-sulfonamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-dioxo-1,3-diazaspiro[4.5]decan-8-yl)furan-3-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The pathways involved can include inhibition of protein kinases or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)methyl]benzoic acid methyl ester
  • 8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione
  • 2,8-diazaspiro[4.5]decan-1-one derivatives

Uniqueness

N-(2,4-dioxo-1,3-diazaspiro[4.5]decan-8-yl)furan-3-sulfonamide stands out due to its unique spirocyclic structure and the presence of both furan and sulfonamide moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

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